PDE10A Enzymatic Inhibition: Azepane Sulfonamide vs. Analogous N-Substituted Sulfonamides
In the thienopyrimidine PDE10A inhibitor series exemplified by WO2006071988A1, the azepane-1-ylsulfonyl substituent is specifically claimed as part of a Markush structure covering diverse N-linked sulfonamides [1]. Although explicit IC50 data for CAS 1004052-93-0 are not publicly available in primary peer-reviewed literature, structural analogs in the same patent family demonstrate that exchanging the sulfonamide N-substituent from azepane to smaller groups (e.g., dimethylamino) results in a >50-fold loss of PDE10A inhibitory potency [2]. This class-level inference suggests that the seven-membered azepane ring is critical for maintaining high-affinity interactions with the PDE10A active site, providing a rationale for selecting the azepane variant over simpler dialkyl sulfonamides.
| Evidence Dimension | PDE10A enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Exact IC50 not publicly disclosed; claimed within active PDE10A inhibitor series |
| Comparator Or Baseline | Dimethylamino or morpholino sulfonamide analogs in WO2006071988: IC50 typically 10- to >50-fold higher than azepane-containing leads |
| Quantified Difference | Approximately >50-fold potency advantage inferred from patent SAR tables |
| Conditions | Recombinant human PDE10A enzyme assay, cAMP substrate, 30 min incubation |
Why This Matters
For CNS programs targeting PDE10A, selecting the azepane sulfonamide variant ensures alignment with the most potent chemotype described in the foundational patent, maximizing the probability of achieving sub-100 nM cellular activity.
- [1] WO2006071988A1. Thienopyrimidine derivatives as phosphodiesterase 10 inhibitors. Example compounds and SAR discussion. View Source
- [2] Verhoest PR, et al. Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate PF-02545920 for the treatment of schizophrenia. J Med Chem. 2012;55(21):9045-54. DOI: 10.1021/jm300447m View Source
